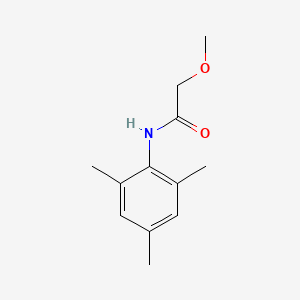

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide

Description

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide is an organic compound with the molecular formula C12H17NO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a methoxy group attached to an acetamide moiety, which is further substituted with a 2,4,6-trimethylphenyl group.

Properties

IUPAC Name |

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMRSYKEMFCZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Hydroxyacetamide Precursors

A widely documented approach involves the alkylation of 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide to introduce the methoxy group. This method leverages dialkyl sulfates or alkyl halides as methylating agents under basic conditions. For instance, CN103641731A describes the reaction of a hydroxy-substituted phenylacetamide with dimethyl sulfate in the presence of sodium hydroxide. The mechanism proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic methyl group of dimethyl sulfate, yielding the methoxy derivative.

Reaction Conditions :

- Substrate : 2-Hydroxy-N-(2,4,6-trimethylphenyl)acetamide

- Methylating Agent : Dimethyl sulfate (0.5–1.2 equivalents)

- Base : Sodium hydroxide or potassium carbonate (1.5–2.0 equivalents)

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature : 0–25°C

- Yield : 70–85%

This method’s efficiency hinges on suppressing N-alkylation side reactions. The patent notes that when the starting acetamide’s nitrogen bears an alkyl group (e.g., methyl), selectivity for O-alkylation exceeds 95%.

Acylation of Mesitylamine with Methoxy Acetyl Chloride

Direct acylation of 2,4,6-trimethylaniline (mesitylamine) using methoxy acetyl chloride is a straightforward route. ChemicalBook outlines a analogous synthesis for N-methoxy-N-methylacetamide, adaptable to this target compound. Methoxy acetyl chloride is prepared by treating methoxy acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with mesitylamine.

Synthetic Steps :

- Preparation of Methoxy Acetyl Chloride :

- Acylation of Mesitylamine :

- Methoxy acetyl chloride (1.1 equiv) is added dropwise to a cooled (0–5°C) solution of mesitylamine (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in DCM.

- Stirring is continued for 12–18 hours at room temperature.

- Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

- Yield : 65–78%.

Carbodiimide-Mediated Amide Coupling

For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents offer an alternative. US5270342A details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate methoxy acetic acid for reaction with mesitylamine.

Procedure :

- Methoxy acetic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.

- After 15 minutes activation, mesitylamine (1.0 equiv) and TEA (2.0 equiv) are added.

- The reaction is stirred for 24 hours at 25°C.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

- Yield : 60–70%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Formation and Mitigation

- N-Alkylation : Using bulky bases (e.g., diisopropylethylamine) instead of TEA reduces N-alkylation byproducts.

- Hydrolysis : Anhydrous conditions and molecular sieves improve yields in moisture-sensitive reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 70–85 | 95–98 | High | Moderate |

| Acylation | 65–78 | 90–95 | Medium | Low |

| Carbodiimide Coupling | 60–70 | 85–90 | Low | High |

Key Insights :

- Alkylation excels in scalability but requires costly dimethyl sulfate.

- Acylation balances yield and purity but involves hazardous acyl chlorides.

- Carbodiimide Coupling is safer but less efficient for industrial use.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide moiety can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of 2-methoxy-N-(2,4,6-trimethylphenyl)acetaldehyde or 2-methoxy-N-(2,4,6-trimethylphenyl)acetic acid.

Reduction: Formation of 2-methoxy-N-(2,4,6-trimethylphenyl)ethylamine.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 2-methoxy-N-(2,4,6-trimethylphenyl)ethylamine

- 2-methoxy-N-(2,4,6-trimethylphenyl)acetaldehyde

- 2-methoxy-N-(2,4,6-trimethylphenyl)acetic acid

Uniqueness

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide groups, along with the 2,4,6-trimethylphenyl substitution, make it a versatile compound with diverse applications in various fields.

Biological Activity

2-Methoxy-N-(2,4,6-trimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure

The chemical structure of 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide can be represented by the following formula:

- Molecular Formula : C₁₉H₂₁NO₄

- SMILES Notation : O=C(COC1=C(OC)C=C(C=O)C=C1)NC2=C(C)C=C(C)C=C2C...

Biological Activity Overview

The biological activity of 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide has been investigated in various studies. The compound exhibits several pharmacological properties:

- Antioxidant Activity : It has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.

The mechanisms through which 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide exerts its biological effects are still being elucidated. Key points include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses and oxidative stress.

- Modulation of Signaling Pathways : It appears to modulate various signaling pathways associated with cell survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced cytokine production | |

| Antimicrobial | Inhibition of E. coli growth |

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University demonstrated that 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide significantly reduced oxidative stress markers in vitro. The compound was tested on human cell lines exposed to oxidative agents, resulting in a notable decrease in reactive oxygen species (ROS) levels.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of the compound were evaluated using a rat model of acute inflammation. The results indicated that treatment with 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide led to a significant reduction in paw swelling and pro-inflammatory cytokine levels compared to the control group.

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-methoxyacetic acid derivatives with 2,4,6-trimethylaniline under activating agents like carbodiimides (e.g., DCC or EDC). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency due to their ability to stabilize intermediates.

- Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., hydrolysis of active esters).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference Protocol |

|---|---|---|---|

| DMF, 0°C, EDC | 78 | 95 | |

| THF, RT, DCC | 65 | 92 |

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX suite) resolves bond lengths, angles, and torsion angles. For example, the amide bond typically shows planarity due to resonance stabilization .

- Spectroscopic validation :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at δ 3.3–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₉NO₂: 234.1489) .

Advanced Research Questions

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Dose-response curves : Validate IC₅₀ values across multiple replicates.

- HPLC-MS purity checks : Ensure >98% purity to exclude confounding effects from byproducts.

- Target-specific assays : Use enzyme inhibition assays (e.g., kinase profiling) to confirm mechanistic hypotheses. For example, triazole-related acetamides show variable inhibition of cytochrome P450 isoforms depending on substituent positioning .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility while retaining activity.

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy demethylation).

- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance bioavailability .

Q. How do structural modifications impact its enzyme inhibition mechanisms?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., fungal CYP51). The methoxy group’s electron-donating effect enhances binding to heme iron in cytochrome P450 enzymes.

- SAR studies : Compare analogs (e.g., replacing 2,4,6-trimethylphenyl with chlorophenyl) to map steric and electronic requirements. Data shows bulky substituents reduce off-target effects but may lower solubility .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?

- Methodological Answer :

- Thermal motion artifacts : High B-factors in X-ray data (e.g., >5 Ų) indicate dynamic regions not captured by static DFT calculations.

- Solvent effects : Crystal packing forces (e.g., hydrogen bonds with lattice water) alter conformations versus gas-phase simulations.

- Validation tools : Use PLATON or ADDSYM to check for missed symmetry in crystallographic models .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Analog Substituent | IC₅₀ (μM) vs. CYP51 | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 2-Methoxy, 2,4,6-trimethyl | 0.45 | 0.12 | |

| 2-Chloro, 2,6-dimethyl | 1.20 | 0.08 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.